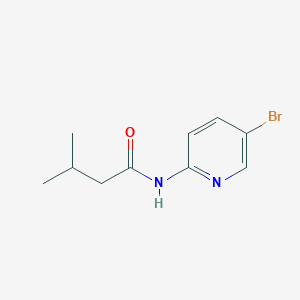
N-(5-bromopyridin-2-yl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-3-methylbutanamide, also known as BAY 41-2272, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods.
Mechanism of Action
N-(5-bromopyridin-2-yl)-3-methylbutanamide acts as a potent activator of soluble guanylyl cyclase (sGC), which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to an increase in cGMP levels, which in turn leads to vasodilation and relaxation of smooth muscle cells. The vasodilatory effects of N-(5-bromopyridin-2-yl)-3-methylbutanamide are mediated through the activation of sGC in the endothelial cells of blood vessels.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-3-methylbutanamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cGMP in the smooth muscle cells of blood vessels, leading to vasodilation and relaxation of the smooth muscle cells. This leads to a decrease in blood pressure and an increase in blood flow. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(5-bromopyridin-2-yl)-3-methylbutanamide is its potent vasodilatory effects, which make it a potential therapeutic agent for the treatment of pulmonary arterial hypertension and erectile dysfunction. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical settings. Furthermore, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Future Directions
There are several future directions for the research on N-(5-bromopyridin-2-yl)-3-methylbutanamide. One of the potential areas of research is its use as an anti-cancer agent. It has been shown to have anti-proliferative effects on cancer cells and could be a potential therapeutic agent for the treatment of cancer. Another area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and could be a potential therapeutic agent for the treatment of these diseases. Furthermore, the synthesis of this compound can be optimized to improve its yield and purity, making it more accessible for research and potential clinical use.
Conclusion:
N-(5-bromopyridin-2-yl)-3-methylbutanamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Its potent vasodilatory effects make it a potential therapeutic agent for the treatment of pulmonary arterial hypertension and erectile dysfunction. Furthermore, it has been shown to have anti-inflammatory and neuroprotective effects. However, its potential toxicity needs to be carefully evaluated before it can be used in clinical settings. There are several future directions for the research on this compound, including its use as an anti-cancer agent and in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of N-(5-bromopyridin-2-yl)-3-methylbutanamide has been reported in several studies. One of the most commonly used methods involves the reaction of 5-bromopyridin-2-amine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-bromopyridin-2-amine with 3-methylbutanoyl isocyanate in the presence of a base such as pyridine.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-3-methylbutanamide has been studied extensively for its potential therapeutic applications. It has been shown to have vasodilatory effects and can be used to treat pulmonary arterial hypertension. It has also been studied for its potential use in the treatment of erectile dysfunction and as a potential anti-cancer agent. Furthermore, it has been shown to have anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7(2)5-10(14)13-9-4-3-8(11)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRSAHCUHJTEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-3-methylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-Ethylpiperidin-1-yl)-[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7590454.png)
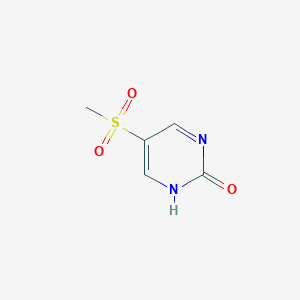
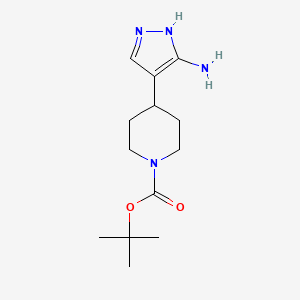
![1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)
![4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)

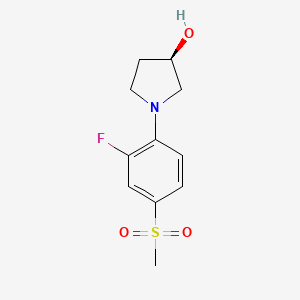
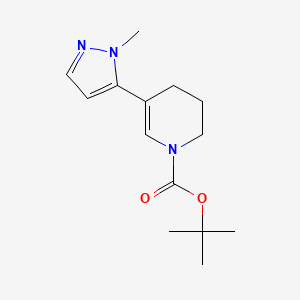
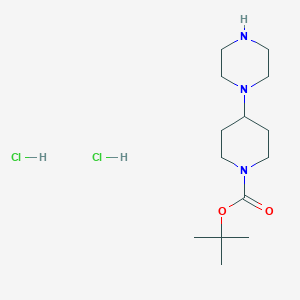
![N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7590551.png)